molecular formula C6H6ClN3O B112112 3-Amino-6-chloropicolinamide CAS No. 175358-01-7

3-Amino-6-chloropicolinamide

Cat. No.: B112112
CAS No.: 175358-01-7
M. Wt: 171.58 g/mol
InChI Key: ZGGQDDSXBIALBC-UHFFFAOYSA-N
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Description

3-Amino-6-chloropicolinamide, also known as 6-chloro-3-aminopyridine-2-carboxamide, is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . This compound is a derivative of picolinamide and contains both an amino group and a chlorine atom attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropicolinamide typically involves the chlorination of 3-aminopyridine followed by amidation. One common method includes the reaction of 3-aminopyridine with thionyl chloride to form 3-amino-6-chloropyridine, which is then reacted with ammonia or an amide source to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloropicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted picolinamides.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

3-Amino-6-chloropicolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

  • 3-Amino-5-chloropicolinamide
  • 3-Amino-2-chloropicolinamide
  • 6-Chloropicolinamide
  • 5-Amino-2-chloroisonicotinamide

Comparison: 3-Amino-6-chloropicolinamide is unique due to the specific positioning of the amino and chlorine groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQDDSXBIALBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444290
Record name 3-amino-6-chloropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175358-01-7
Record name 3-amino-6-chloropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-chloropyridine-2-carboxamide
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Synthesis routes and methods I

Procedure details

A solution of 6-chloro-3-nitropicolinamide (0.30 g, 1.49 mmol) in EtOAc (30 mL) is hydrogenated at 60 psi over 5% Pd-C (0.10 g) for 20 min. After removal of the catalyst by filtration the solution is concentrated to dryness to give 3-amino-6-chloropicolinamide as a yellow oil, which is used directly in the next step. It is dissolved in triethylorthoformate (30 mL) and the mixture is heated under reflux for 18 h. Petroleum ether (30 mL) is added to the cooled solution, and the resulting precipitate of crude 6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one (0.27 g, 99%) is filtered off and dried in a vacuum oven.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

6-chloro-3-nitro-pyridine-2-carbonitrile (100 mg, 0.54 mmol) is taken up in EtOH (1 mL), combined with SnCl2 (413 mg, 2.18 mmol) and heated to 90° C. for 3 h. Then the solvent is removed, the residue is taken up in ethyl acetate and first of all washed with NaHCO3 to pH 7, then washed with NaOH (2 M) to pH 8-9. Then the residue is filtered through Celite®, the filtrate is extracted again with ethyl acetate and the combined organic phases are dried on Na2SO4. The solvent is eliminated in vacuo and 3-amino-6-chloro-pyridine-2-carboxylic acid amide is obtained (HPLC-MS: tRet.=0.78 min, MS(M+H)+=172, method LCMSBAS1).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
413 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-chloro-3-nitro-pyridine-2-carboxylic acid amide (10.43 g, 51.75 mmol) is taken up in EtOH (250 mL), combined with ammonium chloride (1.384 g, 25.87 mmol) in water (250 mL) and heated to 60° C. At this temperature iron powder (8.67 g, 155.23 mmol) is added batchwise and the mixture is stirred for 1 h at 60° C. After cooling it is concentrated by rotary evaporation, filtered through silica gel, washed with DCM/MeOH (90/10 to 80/20), the resulting filtrate is evaporated down using the rotary evaporator and 3-amino-6-chloro-pyridine-2-carboxylic acid amide (HPLC-MS: tRet.=0.90 min; MS (M+H)+=172) is obtained.
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
1.384 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
8.67 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a suspension of 6-chloro-3-nitropicolinonitrile (2.54 g, 13.8 mmol) in water (27.0 mL) was added NH4OH (5.61 mL, 36.0 mmol) at room temperature. After stirring for 20 min at room temperature, Na2S2O4 (13.7 g, 79.0 mmol) was added to the mixture. After stirring for 3 hours at room temperature, the reaction mixture was filtered, and washed with water. The filtercake was dried under vacuum to give 3-amino-6-chloropicolinamide (1.67 g, 70%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 5.36 (1H, brs), 6.00 (2H, brs), 7.00 (1H, d, J=8.8 Hz), 7.18 (1H, d, J=8.8 Hz), 7.63 (1H, brs).
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
5.61 mL
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-6-chloropicolinamide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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